molecular formula C6H13NO3 B1611385 N-(2,2-Dimethoxyethyl)acetamide CAS No. 62005-48-5

N-(2,2-Dimethoxyethyl)acetamide

Cat. No.: B1611385
CAS No.: 62005-48-5
M. Wt: 147.17 g/mol
InChI Key: YGEAEJNJEVNVLG-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)acetamide (CAS: Not explicitly provided) is a substituted acetamide derivative characterized by a dimethoxyethyl group attached to the acetamide nitrogen. Its structure (CH₃CONH-CH₂-C(OCH₃)₂) confers unique physicochemical properties, such as enhanced solubility in polar solvents and stability under acidic or basic conditions due to the electron-donating methoxy groups . The compound is widely employed as a precursor in organic synthesis, particularly in reductive alkylation and cyclization reactions to form heterocyclic compounds like imidazopyridinones and praziquantel analogs . Its role in stabilizing intermediates during aminoalkylation reactions (e.g., with anilines) has been documented, achieving high yields (>85%) under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,2-Dimethoxyethyl)acetamide can be synthesized through several methods. One common synthetic route involves the reaction of aminoacetaldehyde dimethyl acetal with acetic anhydride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like benzene under reflux conditions . Another method involves the reaction of 2,2-dimethoxyethylamine with acetic anhydride .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is usually purified through distillation or recrystallization techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethoxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The dimethoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Scientific Research Applications

N-(2,2-Dimethoxyethyl)acetamide has a wide range of applications across different scientific disciplines:

Chemistry

  • Organic Synthesis : It serves as an intermediate in the synthesis of various organic compounds, enabling the development of more complex molecules. Its unique structure allows for diverse chemical reactions that are crucial in synthetic organic chemistry.

Biology

  • Biochemical Studies : The compound is employed in studies investigating enzyme interactions and metabolic pathways. Its structural characteristics may allow it to interact with specific biological targets, making it valuable for research in medicinal chemistry .
  • Potential Biological Activity : Although specific mechanisms of action are not fully characterized, there is ongoing research into its potential antimicrobial and anticancer properties . The compound may modulate the activity of enzymes or receptors, leading to therapeutic effects.

Medicine

  • Pharmaceutical Development : this compound acts as a precursor for synthesizing pharmaceuticals and bioactive molecules. Its derivatives are being explored for their potential therapeutic applications in treating various diseases .

Industry

  • Material Science : The compound is utilized in producing specialty chemicals and materials. Its unique reactivity can be harnessed in developing new materials with specific properties .

Case Studies and Research Findings

Several studies highlight the utility of this compound in various applications:

  • A study demonstrated its role as an intermediate in synthesizing 1- and 4-substituted piperazin-2-ones, which are important pharmaceutical compounds .
  • Research involving polymer-supported synthesis highlighted N-acyl-N-(2,2-dimethoxyethyl)-amines as key intermediates for producing diverse compounds with potential biological activities .

Mechanism of Action

The mechanism of action of N-(2,2-Dimethoxyethyl)acetamide involves its interaction with specific molecular targets. The dimethoxyethyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamides

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide

  • Structure : Contains a morpholine ring instead of dimethoxy groups.
  • Reactivity : The morpholine group enhances water solubility but may reduce electrophilicity compared to the dimethoxyethyl group. This compound exhibits cytotoxicity, likely due to its ability to interact with cellular targets via hydrogen bonding .

N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide

  • Structure: Features dimethylamino and methoxy substituents.
  • Its synthesis involves palladium-catalyzed amination, which is more complex than the straightforward methods used for N-(2,2-dimethoxyethyl)acetamide .

Dimethylacetamide (DMAC)

  • Structure : Lacks the ethyl linker; substituents are directly attached (CH₃CON(CH₃)₂).
  • Reactivity: Primarily used as a polar aprotic solvent.
  • Physicochemical Properties : Boiling point 164–166°C, density 0.9429 g/cm³, and high thermal stability .

N-[2-(Diethylamino)ethyl]-2-phenylacetamide

  • Structure: Contains a diethylamino group and phenyl ring.
  • Used in pharmacological studies but requires harsher conditions for synthesis .

Physicochemical Properties

  • Solubility: The dimethoxyethyl group in this compound enhances solubility in polar solvents (e.g., ethanol, acetonitrile) compared to DMAC, which is fully miscible with water .
  • Stability : The dimethoxy groups resist hydrolysis better than hydroxyl or unsubstituted ethyl analogs, as seen in resistance to deacetylation in metabolic studies .

Table 2: Physical Properties

Compound Boiling Point (°C) Density (g/cm³) Water Solubility
This compound Not reported ~0.95 (est.) High
DMAC 164–166 0.9429 Fully miscible
N-[2-(Diethylamino)ethyl]-... Not reported Not reported Moderate

Biological Activity

N-(2,2-Dimethoxyethyl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article explores the compound's biological activity, including its mechanisms of action, applications, and relevant research findings.

  • Molecular Formula : C6H13NO3
  • CAS Number : 62005-48-5
  • Physical State : Liquid at room temperature
  • Melting Point : Approximately 153 °C

This compound features a dimethoxyethyl group attached to an acetamide moiety, which contributes to its unique chemical behavior and potential biological effects.

The precise mechanisms of action for this compound are not fully elucidated. However, it is believed that the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various therapeutic effects. This interaction could influence metabolic pathways and enzyme activities critical for cellular function.

Biological Activity Overview

This compound has been studied for several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains with promising results .
  • Anticancer Potential : The compound is also being investigated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through various mechanisms.
  • Biochemical Studies : The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways, which can provide insights into its potential therapeutic applications.

Case Studies and Experimental Data

A selection of studies highlights the biological activity of this compound:

Study Findings
BenchChem Study (2024)Investigated for antimicrobial and anticancer properties; potential use as a pharmaceutical agent.
PubMed Research (2013)Explored the inhibition of photosynthetic electron transport in chloroplasts; compounds similar to this compound showed significant activity against Mycobacterium tuberculosis .
Antibacterial Study (2023)Novel acetamide derivatives exhibited antibacterial activity comparable to standard drugs; suggests potential for this compound in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Research on related compounds has established structure-activity relationships that suggest modifications in the molecular structure can enhance biological activity. For instance, the presence of specific functional groups can significantly influence the compound's efficacy against microbial pathogens and cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,2-Dimethoxyethyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves condensation of 2,2-dimethoxyethylamine with acetyl chloride in ethanol under reflux (6–8 hours), followed by cooling and recrystallization . Optimization includes controlling stoichiometric ratios (1:1 molar ratio of amine to acetylating agent) and solvent choice (ethanol for solubility and inertness). Reaction efficiency can be monitored via TLC or HPLC to ensure minimal byproduct formation. Post-reaction purification via recrystallization or column chromatography is critical for high-purity yields .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols .
  • Storage : Store in sealed containers in cool, dry areas away from oxidizers .
  • Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm structural integrity (e.g., acetamide proton at δ 2.0–2.1 ppm, dimethoxy groups at δ 3.3–3.4 ppm) .
  • FT-IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1100 cm1^{-1} (C-O of dimethoxy groups) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 190.12) .

Advanced Research Questions

Q. How does the crystal structure of this compound derivatives inform their molecular conformation and reactivity?

  • Methodological Answer : X-ray crystallography reveals intramolecular hydrogen bonds (e.g., N–H···O interactions) that stabilize the Z-conformation of the molecule. For example, in related compounds, torsion angles (e.g., N18–C2–C3–C4 = 4°) indicate planar arrangements favoring cyclization precursors . Such data guide synthetic modifications (e.g., substituent placement) to enhance stability or reactivity .

Q. What computational methods are employed to predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Used to simulate interactions with biological targets (e.g., enzymes or receptors). For example, docking studies on acetamide analogs reveal binding affinities to antioxidant enzymes, suggesting potential therapeutic applications .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and redox behavior .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., bioavailability, toxicity) .

Q. How do intramolecular hydrogen bonds influence the stability of this compound in crystalline states?

  • Methodological Answer : Hydrogen bonds between acetamide NH and dimethoxy oxygen atoms (e.g., N11–H···O24, bond length ~2.8 Å) lock the molecule into a rigid conformation, reducing entropy and enhancing crystalline stability. This is critical for designing derivatives with predictable solid-state behavior . Synchrotron X-ray diffraction can resolve these interactions at sub-Ångström resolution .

Q. Notes

  • Advanced questions emphasize structural, computational, and mechanistic insights.
  • Basic questions focus on foundational synthesis, safety, and characterization.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-5(8)7-4-6(9-2)10-3/h6H,4H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEAEJNJEVNVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571020
Record name N-(2,2-Dimethoxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62005-48-5
Record name N-(2,2-Dimethoxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

30.6 g (0.3 mol) of acetic anhydride are added to 315 g (0.3 mol) of aminoacetaldehyd dimethyl acetal in 50 ml of methylene chloride. When the exothermic reaction is complete, the methylene chloride is removed by distillation, the product is distilled, giving 42 g of colourless product (97% of theory), boiling point 110° C., 0.001 mbar. The product is a single compound according to GC
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
315 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

A solution of 32 g (313 mmol) of acetic anhydride in 200 ml of benzene is added, drop by drop, to a suspension, stirred and heated to reflux, of 40 g (290 mmol) of potassium carbonate and 30 g (285 mmol) of aminoacetaldehyde dimethyl acetal in 200 ml of benzene. Reflux is maintained for 30 min., then the mixture is cooled and filtered, the precipitate is washed with benzene, the filtrate is evaporated and the residual oil is treated with vegetable charcoal in 300 ml of diethyl ether. After filtration and evaporation, 36.8 g (250 mmol) of product are obtained. n25D =1.4450.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
product
Quantity
36.8 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

8.2 mL of acetyl chloride were added to a solution of 150 ml of ethyl acetate, 11.2 mL of 2,2-dimethoxyethanamine and 21 mL of triethyl amine at room temperature. After 1 hour, 1.5 mL of ethanol were added. The resulting suspension was stirred for a further hour, and then filtered. Ethyl acetate was removed by evaporation from the filtration liquors yielding the title compound as an oil, which was used without further purifications . H1-NMR (DMSOd6), δ ppm: 7.85 (s broad, 1H); 4.30 (t; 1H); 3.25 (s, 6H); 3.10 (t, 2H); 1.80 (s, 3H).
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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